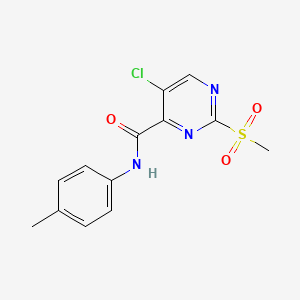![molecular formula C31H33ClN2O4 B11149613 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11149613.png)
2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the furochromen core: This can be achieved through a cyclization reaction involving appropriate phenolic and furan derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Attachment of the quinolizidine moiety: This can be done through a nucleophilic substitution reaction, where the quinolizidine derivative reacts with an appropriate leaving group on the furochromen core.
Final acetamide formation: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide
- **9-(4-Chlorophenyl)-2,3-dihydrocyclopenta©furo(3,2-g)chromen-4(1H)-one
- **(E)-3-(4-Chlorophenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one
Uniqueness
The uniqueness of 2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]acetamide lies in its combination of functional groups and structural features, which may confer distinct biological activities and physical properties compared to similar compounds.
Properties
Molecular Formula |
C31H33ClN2O4 |
|---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetamide |
InChI |
InChI=1S/C31H33ClN2O4/c1-18-23-14-25-26(20-8-10-22(32)11-9-20)17-37-29(25)19(2)30(23)38-31(36)24(18)15-28(35)33-16-21-6-5-13-34-12-4-3-7-27(21)34/h8-11,14,17,21,27H,3-7,12-13,15-16H2,1-2H3,(H,33,35) |
InChI Key |
JWHCSLSSRVHCLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)NCC5CCCN6C5CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11149546.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11149550.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11149551.png)
![5-(furan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11149558.png)
![5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149565.png)
![11-chloro-3-(2-chlorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11149571.png)
![4-butyl-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methyl-2H-chromen-2-one](/img/structure/B11149590.png)
![(2E)-N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide](/img/structure/B11149611.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11149623.png)
![N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B11149624.png)
![4-({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11149625.png)
![N-(3-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11149626.png)
